molecular formula C23H19ClN2O2S B2758107 N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide CAS No. 865616-18-8

N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide

Cat. No.: B2758107
CAS No.: 865616-18-8
M. Wt: 422.93
InChI Key: MPIMJVNGISPGPV-UHFFFAOYSA-N
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Description

N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C23H19ClN2O2S and a molecular weight of 422.93 g/mol This compound is characterized by its quinoline core, which is substituted with a phenyl group and an ethanesulfonamide moiety

Preparation Methods

The synthesis of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Phenylation: The chlorinated quinoline is reacted with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group.

    Sulfonamide formation: Finally, the phenylquinoline derivative is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the ethanesulfonamide moiety.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where substituents like nitro groups (NO2) or halogens (Cl, Br) can be introduced using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(4-(6-chloro-4-phenylquinolin-2-yl)phenyl)ethanesulfonamide can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the ethanesulfonamide moiety.

    Quinoline N-oxides: These compounds have an oxidized quinoline ring and exhibit different chemical and biological properties.

    Phenylquinolines: These compounds have a phenyl group attached to the quinoline core but may differ in other substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2S/c1-2-29(27,28)26-19-11-8-17(9-12-19)23-15-20(16-6-4-3-5-7-16)21-14-18(24)10-13-22(21)25-23/h3-15,26H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIMJVNGISPGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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